molecular formula C17H17N3O3 B2929968 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide CAS No. 1448121-82-1

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide

Cat. No.: B2929968
CAS No.: 1448121-82-1
M. Wt: 311.341
InChI Key: CQINJNVPTHOJJV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}furan-3-carboxamide ( 1448121-82-1) is a high-purity chemical reagent featuring a hybrid heterocyclic structure, designed for advanced pharmaceutical and medicinal chemistry research. Its molecular formula is C17H17N3O3, with a molecular weight of 311.34 g/mol . The compound's structure incorporates both furan-3-carboxamide and 1,2,4-oxadiazole moieties, which are privileged scaffolds in drug discovery known to contribute to a broad spectrum of pharmacological activities. Heterocyclic compounds containing 1,3,4-oxadiazole cores have been extensively studied and are associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory properties . The 1,2,4-oxadiazole ring system, present in this molecule, is also a significant pharmacophore in medicinal chemistry. The specific spatial arrangement and substitution patterns of this molecule make it a valuable intermediate for researchers investigating the structure-activity relationships (SAR) of novel bioactive compounds. It is particularly useful for screening against various biological targets, such as tyrosine kinases, which play a critical role in cancer proliferation . This compound is intended for use in laboratory research as a building block or reference standard. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-8-14(11(2)22-10)17(21)19-15-7-5-4-6-13(15)9-16-18-12(3)20-23-16/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINJNVPTHOJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The oxadiazole moiety is then synthesized separately and attached to the furan ring through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be grouped based on core motifs and substituents. Key comparisons include:

Compound Name / ID (Source) Core Structure Key Substituents Potential Applications (Inferred)
Target Compound Furan-3-carboxamide 2,5-Dimethyl; oxadiazole-linked phenyl Anticancer, antiviral (via patent analogs)
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (ID 45, ) Benzamide Oxadiazole-methylthio; dichloropyridinyl Anticancer, thrombotic events
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (ID 20, ) Pyridinecarboxamide Isoxazole-methylthio; nitrophenyl Viral infection, platelet aggregation
2,5-dimethyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]furan-3-carboxamide () Furan-3-carboxamide Oxolane (tetrahydrofuran) with isoxazole-methyl Not specified (structural analog)
N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (furmecyclox, ) Furan-3-carboxamide Cyclohexyl-methoxy Agricultural fungicide

Key Observations:

Core Modifications: The furan carboxamide core (target compound, furmecyclox) is associated with agrochemical applications (e.g., furmecyclox as a fungicide ), but its substitution with an oxadiazole-linked phenyl group in the target compound suggests a shift toward therapeutic uses, as seen in patent analogs . Benzamide and pyridinecarboxamide analogs (IDs 20, 45) use sulfur-containing linkages (methylthio) instead of methylene bridges, which may alter metabolic stability.

Heterocyclic Influence :

  • The 3-methyl-1,2,4-oxadiazole in the target compound is a bioisostere for carboxylate or amide groups, enhancing metabolic resistance while maintaining hydrogen-bonding capacity. In contrast, isoxazole (ID 20, ) and thiazole (ID 55, ) derivatives in analogs may exhibit different electronic profiles, influencing target selectivity.

Similar methyl substitutions are observed in agrochemicals like furmecyclox . Chlorinated pyridinyl (ID 45, ) and nitrophenyl (ID 20, ) groups in analogs introduce electron-withdrawing effects, which could enhance binding to enzymatic targets (e.g., kinases or viral proteases).

Patent Context :

  • The target compound’s structural analogs in are patented for applications in cancer, viral infections, and thrombosis , suggesting shared mechanisms such as inhibition of kinase signaling or platelet aggregation .

Hypothesized Advantages of the Target Compound:

  • Oxadiazole vs. Isoxazole/Thiazole : The 1,2,4-oxadiazole’s higher dipole moment and nitrogen positioning may improve binding to polar enzyme pockets compared to isoxazole or thiazole analogs.
  • Methylene Bridge vs.

Biological Activity

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure consists of a furan core substituted with both dimethyl and oxadiazole moieties, which may contribute to its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole possess significant antimicrobial properties. For instance, a related study demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., which are known to cause serious infections. The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,5-Dimethyl-N-{...}Methicillin-resistant S. aureus32 µg/mL
Related Oxadiazole DerivativeE. coli16 µg/mL
Related Oxadiazole DerivativePseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using L929 mouse fibroblast cells. Results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.

Table 2: Cytotoxicity Results on L929 Cells

Concentration (µM)Cell Viability (%) After 24hCell Viability (%) After 48h
2007768
1009292
507467
2597103

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds with oxadiazole moieties. For example:

  • Anticancer Activity : A study highlighted that related oxadiazole compounds exhibited significant growth inhibition in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The presence of the oxadiazole ring was critical for the observed activity .
  • Mechanism of Action : Molecular dynamics simulations have suggested that these compounds interact with specific proteins involved in cell proliferation and apoptosis pathways. This interaction is essential for their anticancer effects .

Q & A

Q. What are the standard protocols for synthesizing 2,5-dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}furan-3-carboxamide?

The synthesis typically involves cyclization reactions and coupling strategies. For example, analogous compounds like N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides were synthesized using N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Key steps include:

  • Purification via column chromatography.
  • Structural confirmation using 1H^1H and 13C^{13}C NMR spectroscopy.
  • Purity verification via thin-layer chromatography (TLC) .

Q. How is the compound characterized for structural integrity and purity?

Standard methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6d_6) to confirm substituent positions and bonding patterns .
  • X-ray crystallography : For resolving crystalline structures, as seen in analogous furan-carboxamide derivatives .
  • Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns.
  • TLC or HPLC : For purity assessment (≥95% purity is typical for research-grade compounds) .

Q. What biological screening methods are applicable for this compound?

Initial screening involves:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies : Targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies include:

  • Reagent selection : Using iodine and triethylamine for efficient cyclization, as demonstrated in 1,3,4-thiadiazole derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) for cross-coupling reactions .
  • Temperature control : Reflux conditions (70–80°C) to balance reaction speed and side-product formation .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Key SAR observations from related compounds:

  • Oxadiazole substituents : The 3-methyl-1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability .
  • Furan ring modifications : 2,5-Dimethyl substitution improves lipophilicity, aiding membrane permeability .
  • Phenyl linker flexibility : Substitution at the ortho position (e.g., methylene bridge) influences steric hindrance and target binding .

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular docking : Using AutoDock Vina to model interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA) .
  • ADMET prediction : Tools like SwissADME to estimate absorption, toxicity, and solubility.
  • Density functional theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity .

Q. How to resolve contradictory data in biological activity assays?

Example scenario: Discrepancies in cytotoxicity results across cell lines.

  • Dose-response validation : Repeat assays with varying concentrations (1–100 µM) .
  • Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis .
  • Off-target profiling : Screen against kinase panels to identify unintended interactions .

Q. What stability studies are critical for this compound?

  • Thermal stability : TGA/DSC to assess decomposition temperatures .
  • Photodegradation : UV-Vis spectroscopy under light exposure (λ = 254–365 nm) .
  • Hydrolytic stability : Incubation in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .

Q. How to investigate the compound’s mechanism of action in antimicrobial activity?

  • Membrane disruption assays : SYTOX Green uptake in bacterial cells .
  • Biofilm inhibition : Crystal violet staining for biofilm biomass quantification .
  • Resistance induction studies : Serial passaging in sub-inhibitory concentrations .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Salt formation : Hydrochloride or sodium salts .
  • Nanoparticle encapsulation : Using PLGA or liposomes .
  • Co-solvent systems : Ethanol/PEG 400 mixtures for parenteral formulations .

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